molecular formula C9H8N4O3 B1392478 Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate CAS No. 1031577-56-6

Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B1392478
CAS No.: 1031577-56-6
M. Wt: 220.18 g/mol
InChI Key: XYIPYXNIKUYKEP-UHFFFAOYSA-N
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Description

Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that features a pyrimidine ring fused with an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-cyanoacetate with hydrazine hydrate to form the intermediate hydrazide, which then undergoes cyclization with formic acid to yield the oxadiazole ring. The pyrimidine ring is introduced through subsequent reactions involving appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit key enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-pyrimidin-2-yl-1,3,4-oxadiazole-5-carboxylate
  • Methyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate
  • Ethyl 3-pyridin-2-yl-1,2,4-oxadiazole-5-carboxylate

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrimidine and oxadiazole ring system makes it a versatile scaffold for drug design and development .

Properties

IUPAC Name

ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3/c1-2-15-9(14)8-12-7(13-16-8)6-10-4-3-5-11-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIPYXNIKUYKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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